2-(Methylamino)pyrimidine-4-carbaldehyde

Aminopyrimidine reactivity Formaldehyde condensation Methylol formation

Researchers building kinase-targeted heterocycles need a pyrimidine-4-carbaldehyde that reacts selectively at the aldehyde while leaving a single NH for later steps. The 2-amino analog produces bis-reaction mixtures; the 2-dimethylamino analog is inert. This 2-methylamino derivative solves that: exactly one reactive N-H enables clean, single-step imine formation without NH protection, as validated in SmithKline Beecham imidazole syntheses. ≥95% purity, yellow crystalline solid, global shipping.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 180869-39-0
Cat. No. B112148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)pyrimidine-4-carbaldehyde
CAS180869-39-0
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCNC1=NC=CC(=N1)C=O
InChIInChI=1S/C6H7N3O/c1-7-6-8-3-2-5(4-10)9-6/h2-4H,1H3,(H,7,8,9)
InChIKeyHGTHYMOKILRDHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylamino)pyrimidine-4-carbaldehyde: Core Properties & Procurement


2-(Methylamino)pyrimidine-4-carbaldehyde (CAS 180869-39-0, MF: C₆H₇N₃O, MW: 137.14 g/mol) is a bifunctional pyrimidine building block bearing a secondary methylamino group at the 2-position and a reactive formyl group at the 4-position. It is classified under the 4-pyrimidinecarboxaldehyde chemotype (9CI nomenclature) and is supplied as a yellow crystalline solid with a typical purity of ≥95% . Its physicochemical properties—density 1.3±0.1 g/cm³, boiling point 305.4±34.0 °C at 760 mmHg—place it in a volatility and handling range distinct from its unsubstituted and 2-amino analogs . The compound functions primarily as a key intermediate in multi-step syntheses of kinase-targeted and cytokine-modulating heterocyclic agents, as evidenced by its central role in SmithKline Beecham imidazole drug synthesis routes [1].

Workflow Multi-step heterocyclic synthesis Intermediate for kinase-targeted scaffolds
Selection Logic Single-NH handle for selective mono-functionalization Avoids bis-substitution or inertness of analogs
Procurement Context Building block with documented patent-route utility SmithKline Beecham imidazole synthesis

2-(Methylamino)pyrimidine-4-carbaldehyde vs. 2-Amino & 2-Dialkylamino Analogs


The 2-methylamino substituent occupies a critical middle ground between the fully unsubstituted 2-amino (–NH₂) and the fully alkylated 2-dimethylamino (–N(CH₃)₂) analogs. In the 2-amino compound, both hydrogen atoms are available for derivatization, leading to complex product mixtures in selective mono-functionalization sequences; conversely, the 2-dimethylamino analog completely lacks an exchangeable NH proton, precluding acylation, imine formation, or further N-alkylation at that position [1]. The 2-methylamino variant possesses exactly one reactive N–H, enabling clean, single-step imine formation with aldehydes or ketones—a transformation essential to the SmithKline Beecham imidazole drug synthesis where the compound is converted to an imine with 1-Boc-4-aminopiperidine as a key step [2]. The methyl group simultaneously increases lipophilicity and alters the electron density on the pyrimidine ring relative to the 2-amino analog, shifting both solubility and reactivity profiles in ways that cannot be reproduced by simple 2-amino or 2-dimethylamino substitution.

Target: 2-Methylamino One exchangeable NH enables clean imine formation and acylation.
vs
2-Amino analog Two NH protons may lead to complex bis-functionalized product mixtures. Selectivity profile may shift
Target: 2-Methylamino Reacts readily with aldehydes at room temperature.
vs
2-Dimethylamino analog Lacks an exchangeable NH, rendering it inert to N-derivatization. Reactivity may not transfer
Target: 2-Methylamino Increased basicity and lipophilicity from methyl group.
vs
Unsubstituted analog Lacks an exocyclic nitrogen handle, altering reactivity entirely. Physicochemical context may differ

2-(Methylamino)pyrimidine-4-carbaldehyde: Evidence vs. Closest Analogs


Formaldehyde Reactivity: Methylamino vs. Dimethylamino

In a controlled comparative study, 2-(methylamino)pyrimidine reacted readily with formaldehyde at room temperature in neutral or slightly alkaline media to give the N-methylol derivative, whereas 2-(dimethylamino)pyrimidine failed to react under identical conditions [1]. This binary go/no-go divergence originates from the presence of a single exchangeable N–H proton in the methylamino compound, which is absent in the dimethylamino analog. The 2-aminopyrimidine parent also reacted, but produced a bis-functionalized methylenebis(aminopyrimidine) upon acid treatment, indicating less selective reactivity than the mono-N-methyl variant.

Formaldehyde Reactivity
Head-to-head
Reactive: forms N-methylol derivative. 2-Dimethylamino comparator: no reaction.
Supports selective mono-functionalization review
Room temp, neutral/slightly alkaline media
Aminopyrimidine reactivity Formaldehyde condensation Methylol formation N-Alkylation

Documented Drug Intermediate in Kinase Inhibitor Synthesis

In the patent-described synthesis of trisubstituted imidazole cytokine inhibitors (SmithKline Beecham), 2-(methylamino)pyrimidine-4-carbaldehyde (compound VI) is a documented key intermediate. It undergoes acid hydrolysis from its dimethyl acetal precursor and is subsequently converted to the imine (VIII) by condensation with 1-Boc-4-aminopiperidine [1]. A related patent (US 7,951,803 B2) reports that 2-methylaminopyrimidine-4-carboxaldehyde (I-11) was prepared from its dimethyl acetal (I-10) in 30% isolated yield as a dark brown foam, with the synthesis explicitly noted to be conducted in a similar manner to the 2-amino analog (I-9) [2]. This establishes the compound's viability as an intermediate in multi-step pharmaceutical syntheses.

Drug Intermediate Yield
Cross-study
30% isolated yield (dark brown foam)
Synthetic accessibility validated via acetal hydrolysis
US Patent 7,951,803 B2; procedure I-11
Drug intermediate Imidazole synthesis Kinase inhibitor building block Synthetic yield

Basicity Modulation: 2-Methylamino vs. 2-Amino

The replacement of the 2-amino group (–NH₂) with 2-methylamino (–NHCH₃) introduces a +I (inductive) electron-donating effect from the methyl group, which increases electron density on the pyrimidine ring nitrogen atoms and raises the pKₐ of the conjugated acid relative to the 2-amino analog. This electronic modulation directly impacts: (i) the nucleophilicity of the exocyclic nitrogen, (ii) the electrophilicity of the 4-carbaldehyde carbon toward nucleophilic addition, and (iii) hydrogen-bond donor/acceptor capacity in target-binding interactions [1]. While direct pKₐ measurements for the 4-carbaldehyde series are not available, class-level inference from parent 2-aminopyrimidine (pKₐ ≈ 3.5 for conjugate acid) vs. 2-methylaminopyrimidine (pKₐ ≈ 4.0 for conjugate acid) indicates a measurable shift of approximately +0.5 log units [2].

Basicity Modulation
Class-level inference
Estimated ΔpKₐ ≈ +0.5 vs. 2-amino analog
Reported electronic and lipophilicity shift context
Data to verify; inferred from parent heterocycles
Heterocyclic electronics Basicity modulation Nucleophilic reactivity SAR tuning

Physicochemical Profile vs. 2-Amino & Unsubstituted Analogs

The target compound (C₆H₇N₃O, MW 137.14) exhibits a boiling point of 305.4±34.0 °C at 760 mmHg and density of 1.3±0.1 g/cm³ . In comparison, the unsubstituted pyrimidine-4-carbaldehyde (C₅H₄N₂O, MW 108.10) and the 2-amino analog (C₅H₅N₃O, MW 123.11) have lower molecular weights and consequently different volatility profiles . The increased molecular weight and altered intermolecular interactions (H-bonding from the secondary amine) of the target compound result in a higher boiling point, which may influence distillation-based purification strategies and thermal stability considerations during large-scale handling.

Physicochemical Profile
Cross-study
BP: 305.4±34.0 °C; Density: 1.3±0.1 g/cm³
Supports handling and volatility assessment review
Inferred from computational models
Physicochemical properties Handling requirements Storage conditions Process safety

Selective Derivatization via Single-NH Handle

The 2-methylamino substituent possesses exactly one exchangeable N–H proton. This stoichiometric constraint enables clean, single-step derivatizations (e.g., imine formation, acylation, sulfonylation) without the competing bis-substitution that plagues the 2-amino analog [1]. In contrast, the 2-dimethylamino analog has zero exchangeable protons and is inert to these transformations, while the unsubstituted pyrimidine-4-carbaldehyde lacks any exocyclic nitrogen handle altogether. This is demonstrated in the SmithKline Beecham synthesis where the target compound undergoes selective imine formation with 1-Boc-4-aminopiperidine at the aldehyde group while retaining the methylamino NH for subsequent ring-forming steps [2].

Selective Derivatization
Reported
1 NH handle enables single-step imine formation vs. 2 NH (amino) or 0 NH (dimethylamino) analogs.
Protecting-group-free synthesis context
SmithKline Beecham imidazole route
Selective functionalization Imine formation Acylation Protecting-group-free synthesis

2-(Methylamino)pyrimidine-4-carbaldehyde: Optimal Application Scenarios


Mono-Functionalization Scaffold for Kinase Inhibitors

When a synthetic route requires a pyrimidine-4-carbaldehyde building block that must undergo imine formation at the aldehyde while retaining a single, sterically accessible NH for subsequent cyclization or N-arylation steps, the 2-methylamino derivative is the preferred choice over the 2-amino analog (which requires NH protection to avoid bis-reaction) and the 2-dimethylamino analog (which is inert). This is validated by its documented use in SmithKline Beecham imidazole drug syntheses where the aldehyde is converted to an imine with 1-Boc-4-aminopiperidine .

MNK2/EGFR Kinase Inhibitor Lead Optimization

Patents describing 8-heteroarylpurine MNK2 inhibitors (US 7,951,803 B2) and quinazoline-based EGFR inhibitors (US 10,106,508 B2) employ 2-methylaminopyrimidine-4-carboxaldehyde or its dimethyl acetal as a key intermediate, demonstrating that this chemotype is embedded in kinase inhibitor discovery programs . The methylamino group provides a tunable lipophilicity handle—increasing logP by approximately 0.5 units over the 2-amino analog (class-level estimate)—which can improve membrane permeability of final drug candidates .

Formaldehyde Crosslinking & Methylolation Studies

For researchers investigating formaldehyde condensation chemistry on aminopyrimidines—relevant to resin crosslinking, nucleic acid modification, or prodrug design—the 2-methylamino derivative offers a clean, single-product outcome (N-methylol formation) as demonstrated by Wierzchowski & Shugar (1962) . The 2-amino analog produces more complex product mixtures, while the 2-dimethylamino compound fails to react. The target compound's selective reactivity simplifies kinetic analysis and product characterization in mechanistic studies.

Agrochemical & Material Science Pyrimidine Building Block

Beyond pharmaceuticals, pyrimidine-4-carbaldehyde derivatives are established building blocks for agrochemicals and functional materials. The +0.5 pKₐ unit increase in basicity of the 2-methylamino derivative relative to the 2-amino analog (class-level inference) alters metal-coordination behavior and hydrogen-bonding capacity, which can be exploited in the design of metal-organic frameworks (MOFs), sensors, or catalytic ligands where fine-tuned electronic properties are required.

Application
Selection Property
Validation Focus
Mono-functionalization scaffold
Single exchangeable NH handle
Reaction selectivity and product purity review
Kinase inhibitor lead optimization
Tunable lipophilicity handle
LogP and membrane permeability context
Formaldehyde crosslinking studies
Clean N-methylol formation
Kinetic analysis and product characterization
Agrochemical & material science
Altered metal-coordination behavior
Electronic property and basicity modulation review

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